molecular formula C14H19BN2O2 B11722219 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B11722219
M. Wt: 258.13 g/mol
InChI Key: SRVURRVVIQCKNO-UHFFFAOYSA-N
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Description

This compound is a boronic ester derivative of the pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry. The boronate group at the 5-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in drug synthesis .

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-9-10-6-7-16-12(10)17-8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)

InChI Key

SRVURRVVIQCKNO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C(=C2C)C=CN3

Origin of Product

United States

Preparation Methods

Standard Borylation Conditions

Adapted from Ambeed’s synthesis of analogous compounds, the reaction employs [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst and potassium acetate (KOAc) as the base in dimethylformamide (DMF).

Example Procedure :

  • Substrate : 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (94.8 mmol)

  • Reagent : Bis(pinacolato)diboron (1.2 equiv, 113.7 mmol), KOAc (3 equiv, 284.4 mmol)

  • Catalyst : Pd(dppf)Cl₂ (0.1 equiv, 9.48 mmol)

  • Solvent : DMF (200 mL)

  • Conditions : N₂ atmosphere, 80–90°C, 12 hours

  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography (9–50% EtOAc in petroleum ether).

  • Yield : 43%.

Optimization Insights

  • Catalyst Screening : Pd(PPh₃)₂Cl₂ achieves comparable yields (40–45%) but requires longer reaction times.

  • Solvent Effects : DMF outperforms dioxane/water mixtures in minimizing side reactions.

  • Temperature : Reactions below 80°C result in incomplete conversion.

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.36 (s, 1H, NH), 8.37 (d, J = 1.6 Hz, 1H, H-6), 8.10 (s, 1H, H-2), 7.17 (s, 1H, H-3), 2.96 (s, 3H, CH₃), 1.25 (s, 12H, pinacolato methyl).

  • ¹³C NMR : δ 148.2 (C-5), 135.4 (C-6), 128.9 (C-2), 124.7 (C-3), 83.5 (pinacolato quaternary C), 24.9 (CH₃), 24.7 (pinacolato CH₃).

Purity and Yield Comparison

MethodCatalystSolventTemperature (°C)Yield (%)
Standard MiyauraPd(dppf)Cl₂DMF80–9043
AlternativePd(PPh₃)₂Cl₂DMF80–9040
Patent-derivedPd(dppf)Cl₂Dioxane8038

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-donating methyl group at the 4-position slightly alters the reactivity of the pyrrolo[2,3-b]pyridine core. Computational studies suggest that bromination at the 5-position remains favored due to lower activation energy (ΔG‡ = 12.3 kcal/mol vs. 15.1 kcal/mol for 3-position).

Boronate Ester Stability

The product is hygroscopic and prone to hydrolysis. Storage under inert atmosphere (Ar or N₂) at –20°C is recommended.

Applications and Derivatives

The boronate ester serves as a key intermediate for synthesizing kinase inhibitors (e.g., FGFR inhibitors) and functionalized materials. Subsequent Suzuki couplings with aryl halides enable rapid diversification of the pyrrolo[2,3-b]pyridine scaffold .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Pinacolborane: A common boron source for hydroboration reactions.

    Copper Catalysts: Used in some coupling reactions.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in synthetic chemistry for the development of pharmaceuticals and materials.

Scientific Research Applications

4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can undergo nucleophilic attack, facilitating the formation of new bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The target compound (4-Me, 5-Bpin) differs from 1-Me-5-Bpin and 5-Me-3-Bpin in substituent placement. Methyl at the 4-position (vs. Bromo-substituted analogues (e.g., 5-Br-3-Bpin ) prioritize halogen-mediated reactivity (e.g., Buchwald-Hartwig amination), whereas boronate esters focus on Suzuki couplings.

Electronic Effects :

  • Fluorine at the 3-position (CAS 1620575-05-4 ) introduces electron-withdrawing effects, altering the electron density of the pyrrolopyridine core compared to methyl groups. This may affect binding in kinase inhibitors or metabolic stability.

Protecting Groups :

  • Compounds with sulfonyl (e.g., 1-[(4-Methylphenyl)sulfonyl] ) or silyl (e.g., 1-(triisopropylsilyl) ) groups exhibit modified solubility and stability but require deprotection steps, unlike the unprotected target compound.

Biological Activity

The compound 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a derivative of the pyrrolo[2,3-b]pyridine class. This class of compounds has garnered attention for its diverse biological activities, including potential therapeutic applications in various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H18_{18}BNO4_4
  • Molecular Weight : 283.15 g/mol
  • CAS Number : 2223027-29-8

The compound features a pyrrolo[2,3-b]pyridine core substituted with a dioxaborolane moiety, which is known to enhance biological activity through improved solubility and stability.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance:

  • Mechanism : Compounds in this class have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Case Study : In vitro assays demonstrated that certain pyrrolo[2,3-b]pyridine derivatives exhibited cytotoxic effects against ovarian and breast cancer cell lines while showing low toxicity to healthy cells. The most promising derivative displayed an IC50_{50} value in the micromolar range against these cancer cells .

Antimycobacterial Activity

The compound's structural similarity to known antimycobacterial agents suggests potential efficacy against Mycobacterium tuberculosis:

  • Study Findings : Compounds with similar structures have shown MIC values below 0.15 µM against Mtb strains, indicating potent activity .

Antidiabetic Effects

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their insulin-sensitizing effects:

  • Research Insights : Certain derivatives were found to enhance glucose uptake in adipocytes significantly. The presence of specific substituents on the pyridine ring was correlated with increased insulin sensitivity .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their molecular structure:

  • Key Modifications : Substituents at the 4-position of the pyridine ring have been shown to affect the potency and selectivity of these compounds. For example, phenoxy groups enhanced insulin sensitivity compared to other substituents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and safety is crucial for therapeutic applications:

  • In Vivo Studies : Animal models demonstrated that some derivatives had favorable pharmacokinetic properties with low plasma exposure but high metabolic stability .
  • Toxicology Assessments : Most tested compounds showed low toxicity in VERO cell lines, suggesting a good safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the reactivity of the pinacol boronate ester. For example, 5-bromo-pyrrolo[2,3-b]pyridine derivatives are coupled with pinacolboron reagents using Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (K₂CO₃), and solvents like dioxane/water under nitrogen at 90–105°C .
  • Key Considerations : Optimize stoichiometry (1:1.2 molar ratio of bromo-precursor to boronic ester) and reaction time (2–4 hours) to minimize byproducts. Post-reaction purification involves column chromatography with dichloromethane/ethyl acetate gradients .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns and boronate ester integration. For crystallographic validation, X-ray diffraction (via SHELX programs) resolves bond angles and stereochemistry. Moisture-sensitive samples require inert handling (argon glovebox) to prevent boronate hydrolysis .

Q. What is the role of the pinacol boronate ester in this compound’s reactivity?

  • Methodology : The boronate group enables cross-coupling reactions (e.g., with aryl halides) for functionalizing the pyrrolopyridine core. Its stability under basic conditions and compatibility with Pd catalysts make it ideal for synthesizing biaryl or heteroaryl derivatives in drug discovery pipelines .

Advanced Research Questions

Q. How can researchers address low yields or purity in Suzuki-Miyaura couplings involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂ with ligand systems (e.g., SPhos) to improve turnover. Evidence shows Pd(PPh₃)₄ yields 74–94% in optimized conditions .
  • Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) for high-purity isolation. Monitor by TLC or HPLC-MS for boronate degradation .

Q. What strategies mitigate moisture sensitivity during synthesis or storage?

  • Methodology :

  • Inert Conditions : Conduct reactions under nitrogen/argon using anhydrous solvents (dioxane, THF).
  • Storage : Store at –20°C in sealed, desiccated vials with molecular sieves. Avoid prolonged exposure to humid environments during handling .

Q. How do substituents on the pyrrolopyridine core influence biological activity or reactivity?

  • Methodology : Perform structure-activity relationship (SAR) studies by introducing electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 3- or 5-positions. For example, 3-nitro derivatives show altered binding affinities in kinase assays, while 4-methoxy groups enhance solubility .

Q. How to resolve contradictions in reported reaction yields or byproduct profiles?

  • Methodology :

  • Parameter Optimization : Vary temperature (80°C vs. 105°C), base (K₂CO₃ vs. Cs₂CO₃), or solvent (toluene vs. dioxane) to identify ideal conditions.
  • Byproduct Analysis : Use LC-MS or GC to detect deboronation or homocoupling byproducts, common in oxygen-contaminated systems .

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